5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrol-2-one core, which is a versatile scaffold in drug design due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst like aluminum chloride.
Attachment of the 3-Methyl-4-propoxyphenyl Group: This can be done via a nucleophilic substitution reaction where the propoxy group is introduced using a propyl halide in the presence of a base.
Incorporation of the Pyridin-3-ylmethyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.
Industry
In the industrial sector, this compound might be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s ability to form hydrogen bonds, π-π interactions, and hydrophobic contacts allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-pyrrol-2-one: Similar core structure but lacks the additional functional groups.
3-Hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar but without the 3,4-dimethoxyphenyl group.
Uniqueness
The uniqueness of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C29H30N2O6 |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H30N2O6/c1-5-13-37-22-10-9-21(14-18(22)2)27(32)25-26(20-8-11-23(35-3)24(15-20)36-4)31(29(34)28(25)33)17-19-7-6-12-30-16-19/h6-12,14-16,26,32H,5,13,17H2,1-4H3/b27-25+ |
InChI Key |
GUMBLYDIGFCOEW-IMVLJIQESA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)O)C |
Origin of Product |
United States |
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